Comparative Androgen Receptor Antagonist Potency of Bicalutamide-Derived Scaffold Versus Parent 4-Cyano-3-(trifluoromethyl)benzenesulfonamide
The 4-cyano-3-(trifluoromethyl)phenyl moiety serves as the essential AR-binding pharmacophore in the clinically approved antiandrogen bicalutamide. The fully elaborated drug bicalutamide (incorporating this motif) exhibits an IC50 of 0.89 μM in AR antagonism assays [1]. In contrast, the parent 4-cyano-3-(trifluoromethyl)benzenesulfonamide lacks the extended N-aryl sulfonamide chain and consequently does not function as a standalone AR antagonist. This differential establishes the compound's precise value proposition: it is not an active drug but rather an indispensable modular building block whose functionalization yields high-potency AR antagonists.
| Evidence Dimension | Androgen receptor antagonist activity |
|---|---|
| Target Compound Data | No direct AR antagonist activity; functions as synthetic intermediate |
| Comparator Or Baseline | Bicalutamide (contains 4-cyano-3-(trifluoromethyl)phenyl core): IC50 = 0.89 μM |
| Quantified Difference | Qualitative functional difference (inactive intermediate vs. active drug) |
| Conditions | AR transcriptional activation assay in prostate cancer cell lines |
Why This Matters
This evidence defines the compound's role as a validated pharmacophore precursor, not an active molecule — procurement decisions should be based on its utility as a building block for SAR exploration rather than as a screening hit.
- [1] Song CH, Yang SH, Park E, et al. Structure-based optimization of non-steroidal androgen receptor antagonists. International Journal of Molecular Sciences. 2014;15(11):21587-21602. doi:10.3390/ijms151121587 — Table 1: Bicalutamide IC50 = 0.89 μM. View Source
